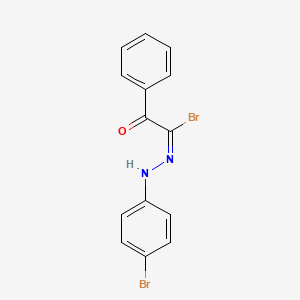
Thalidomide-O-PEG6-Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide-O-PEG6-Acid is a synthesized compound that incorporates the Thalidomide-based cereblon ligand and the polyethylene glycol (PEG) linker used in proteolysis-targeting chimera (PROTAC) technology . This compound is primarily used in research settings and is known for its role in targeted protein degradation, making it a valuable tool in the study of various biological processes and disease mechanisms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thalidomide-O-PEG6-Acid is synthesized by incorporating the Thalidomide-based cereblon ligand with a PEG linker. The synthesis involves multiple steps, including the preparation of Thalidomide derivatives and their subsequent conjugation with PEG linkers . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF), and the reactions are carried out under controlled temperatures to ensure the stability of the compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated systems to ensure consistency and purity. The compound is usually produced in solid form and requires careful handling to maintain its stability and prevent degradation .
Análisis De Reacciones Químicas
Types of Reactions: Thalidomide-O-PEG6-Acid undergoes various chemical reactions, including substitution and conjugation reactions. These reactions are essential for its role in PROTAC technology, where it facilitates the targeted degradation of specific proteins .
Common Reagents and Conditions: The common reagents used in the synthesis and reactions of this compound include DMSO, DCM, and DMF. The reactions are typically carried out under mild conditions to prevent the degradation of the compound .
Major Products Formed: The major products formed from the reactions involving this compound are typically conjugates with target proteins, leading to their degradation. This process is crucial for studying protein functions and developing therapeutic strategies .
Aplicaciones Científicas De Investigación
Thalidomide-O-PEG6-Acid has a wide range of scientific research applications, including:
Mecanismo De Acción
Thalidomide-O-PEG6-Acid exerts its effects through the targeted degradation of specific proteins. The compound binds to cereblon, a component of the E3 ubiquitin ligase complex, which then recruits the target protein for ubiquitination and subsequent degradation by the proteasome . This mechanism is crucial for studying protein functions and developing therapeutic strategies that involve the selective removal of disease-related proteins .
Comparación Con Compuestos Similares
Lenalidomide: Another Thalidomide analogue with immunomodulatory and anti-cancer properties.
Pomalidomide: Similar to Thalidomide and Lenalidomide, used in the treatment of multiple myeloma.
Uniqueness: Thalidomide-O-PEG6-Acid is unique due to its incorporation of the PEG linker, which enhances its solubility and stability, making it more effective in PROTAC technology . This feature distinguishes it from other Thalidomide analogues and makes it a valuable tool in targeted protein degradation research .
Propiedades
Fórmula molecular |
C28H38N2O13 |
|---|---|
Peso molecular |
610.6 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C28H38N2O13/c31-23-5-4-21(26(34)29-23)30-27(35)20-2-1-3-22(25(20)28(30)36)43-19-18-42-17-16-41-15-14-40-13-12-39-11-10-38-9-8-37-7-6-24(32)33/h1-3,21H,4-19H2,(H,32,33)(H,29,31,34) |
Clave InChI |
FIUNASRFGOHPHU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR,5R,6R,6aR)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13710050.png)


![Bis[4-(tert-butyl)phenyl]dichlorosilane](/img/structure/B13710080.png)
![3-[(3-Aminophenyl)amino]cyclohexanol](/img/structure/B13710091.png)
![3-[20-[4-(3-azidopropylamino)-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,21-octaen-6-yl]propane-1-sulfonic acid](/img/structure/B13710092.png)


![4-[2-(Trifluoromethyl)benzyl]oxazolidine-2,5-dione](/img/structure/B13710109.png)




![N-(4-(Hydroxymethyl)-[3,4'-bipyridin]-6-yl)acetamide](/img/structure/B13710138.png)
